Octyl dodecyl dimethyl ammonium chloride

描述

Octyl dodecyl dimethyl ammonium chloride: is a quaternary ammonium compound with the molecular formula C20H44ClN . It is known for its excellent antistatic, antibacterial, antimicrobial, preservative, solubilizing, emulsifying, dispersing, and anticorrosive properties . This compound is widely used in various industries, including biocides, washing and cleaning products, plant protection products, and cosmetics .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of octyl dodecyl dimethyl ammonium chloride typically involves the reaction of didecyl methyl tertiary amine with chloromethane in the presence of an alcohol solvent and a catalyst . The reaction is carried out at a temperature range of 75-95°C and under a reaction pressure of less than or equal to 0.18 MPa for 4 to 6 hours . After the reaction is complete, the mixture is kept at a temperature of 80-90°C for an additional 2 to 3 hours to ensure complete conversion .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Octyl dodecyl dimethyl ammonium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using strong oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: Substitution reactions often involve halogenating agents or alkylating agents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .

科学研究应用

Antimicrobial Properties

ODDMAC is primarily used as a disinfectant due to its effectiveness against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. Its mechanism involves disrupting the lipid bilayer of microbial cell membranes, leading to cell death.

Case Study: Efficacy Against Pathogens

A study demonstrated that ODDMAC exhibits significant bactericidal activity against Staphylococcus aureus and Escherichia coli. The compound was tested in various concentrations, revealing a minimum inhibitory concentration (MIC) effective at 400 ppm in the presence of organic soil, highlighting its utility in hospital settings where cleanliness is paramount .

Applications in Healthcare

In healthcare environments, ODDMAC is used for disinfecting surfaces in hospitals and clinics. Its ability to maintain efficacy in the presence of anionic surfactants makes it particularly valuable for cleaning protocols.

Data Table: Disinfectant Efficacy

| Pathogen | Concentration (ppm) | Contact Time (minutes) | Result |

|---|---|---|---|

| Staphylococcus aureus | 400 | 10 | Effective |

| Escherichia coli | 400 | 10 | Effective |

| Pseudomonas aeruginosa | 800 | 15 | Effective |

Food Processing Industry

ODDMAC is utilized as a sanitizer in food processing facilities due to its safety profile and effectiveness against foodborne pathogens. It is particularly useful for sanitizing equipment and surfaces that come into contact with food.

Case Study: Application in Food Safety

Research indicated that ODDMAC could reduce bacterial counts on food contact surfaces by over 99% when applied as a part of routine sanitation protocols in food processing plants . This effectiveness contributes to enhanced food safety and reduced risk of contamination.

Water Treatment

In water treatment applications, ODDMAC serves as a biocide for controlling microbial growth in industrial water systems. Its use extends to swimming pools and agricultural water systems.

Data Table: Water Treatment Applications

| Application | Purpose |

|---|---|

| Industrial Water Systems | Microbial control |

| Swimming Pools | Algaecide and disinfectant |

| Agricultural Irrigation | Preventing biofilm formation |

Environmental Impact and Safety

Despite its efficacy, the environmental impact of quaternary ammonium compounds like ODDMAC is under scrutiny. Studies have shown that residues can accumulate in ecosystems, potentially affecting non-target species such as pollinators . Regulatory agencies continue to evaluate the safety profiles of these compounds to ensure their responsible use.

作用机制

The mechanism of action of octyl dodecyl dimethyl ammonium chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers . This leads to the breakdown of cell membranes in microorganisms, resulting in their death. The compound targets the phospholipid membrane of bacteria and other microorganisms, causing leakage of cellular contents and ultimately cell lysis .

相似化合物的比较

- Didecyldimethylammonium chloride

- Dimethyldioctadecylammonium chloride

- Benzethonium chloride

Uniqueness: Octyl dodecyl dimethyl ammonium chloride is unique due to its balanced hydrophobic and hydrophilic properties , making it highly effective as an emulsifier and antimicrobial agent . Compared to other similar compounds, it offers a broader spectrum of antimicrobial activity and better stability in various formulations .

生物活性

Octyl dodecyl dimethyl ammonium chloride (ODDMAC) is a quaternary ammonium compound known for its surfactant and biocidal properties. Its structure, characterized by long hydrophobic alkyl chains, contributes to its effectiveness as a disinfectant and antimicrobial agent. This article explores the biological activity of ODDMAC, including its mechanisms of action, applications, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C22H48NCl

- CAS Number : 68424-95-3

- Molecular Weight : 366.10 g/mol

ODDMAC exerts its biological activity primarily through the disruption of microbial cell membranes. The mechanism involves:

- Membrane Disruption : ODDMAC interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It interferes with membrane-bound enzymes, disrupting metabolic processes.

- Bactericidal and Bacteriostatic Effects : Depending on the concentration, ODDMAC can either kill microorganisms (bactericidal) or inhibit their growth (bacteriostatic) .

Biological Activity Overview

| Activity | Effectiveness | Microorganisms Targeted |

|---|---|---|

| Bactericidal | High | Gram-positive and Gram-negative bacteria |

| Fungicidal | Moderate | Fungi, including yeast |

| Virucidal | Limited | Some enveloped viruses |

Applications

ODDMAC is utilized in various fields due to its antimicrobial properties:

- Healthcare : Used as a disinfectant for surfaces and medical instruments .

- Aquaculture : Employed as a biocide in water treatment systems to control microbial growth .

- Textiles : Acts as a moth-proofing agent and fabric softener .

- Industrial Cleaning : Effective in cleaning agents for hard surfaces due to its stability in the presence of organic matter .

Case Study 1: Efficacy Against Pathogenic Bacteria

A study evaluated the bactericidal activity of ODDMAC against Staphylococcus aureus and Escherichia coli. Results indicated that ODDMAC exhibited significant bactericidal activity at concentrations above 0.5% within 10 minutes of exposure, outperforming traditional disinfectants .

Case Study 2: Environmental Impact

Research conducted on the environmental effects of ODDMAC revealed that while it effectively controls microbial populations in aquaculture settings, it also poses risks to non-target aquatic organisms. Long-term exposure studies demonstrated alterations in microbial communities and potential toxicity to fish larvae .

Case Study 3: Toxicological Assessment

A toxicological assessment highlighted potential reproductive toxicity associated with ODDMAC exposure in laboratory animals. The study found that prolonged exposure could lead to infertility and developmental defects .

属性

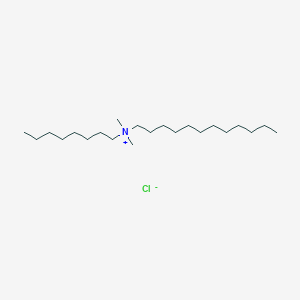

IUPAC Name |

dodecyl-dimethyl-octylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N.ClH/c1-5-7-9-11-13-14-15-16-18-20-22-23(3,4)21-19-17-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFTWRWHIFBVRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042237 | |

| Record name | Octyl dodecyl dimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-16-7 | |

| Record name | Dodecyldimethyloctylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecanaminium, N,N-dimethyl-N-octyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl dodecyl dimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。